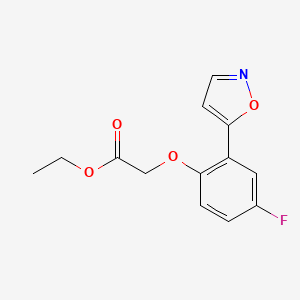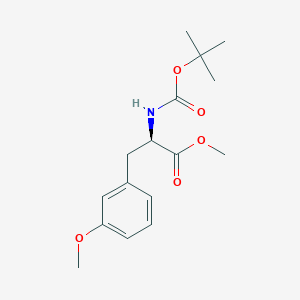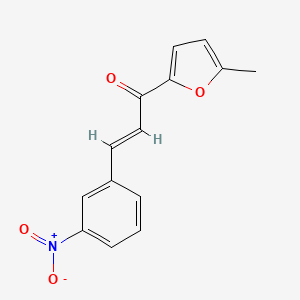
5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-Bromo-6-methyl-THN has been used in a variety of scientific research applications, including organic synthesis, enzymatic reactions, and drug discovery. In organic synthesis, 5-Bromo-6-methyl-THN has been used as a reactant in the synthesis of a variety of compounds, including amines, alcohols, and amides. In enzymatic reactions, 5-Bromo-6-methyl-THN has been used as a substrate for various enzymes, including cytochrome P450 and monoamine oxidase. In drug discovery, 5-Bromo-6-methyl-THN has been used as a lead compound for the synthesis of a variety of pharmaceuticals, including anti-cancer agents and anti-inflammatory agents.
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown .
Mode of Action
It’s worth noting that many similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-6-methyl-THN has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored for long periods of time without decomposition. In addition, it is relatively non-toxic and has a low cost. However, there are also some limitations to its use. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, it can be difficult to accurately measure its concentration in a solution, which can affect the accuracy of experiments.
Orientations Futures
There are a number of potential future directions for 5-Bromo-6-methyl-THN research. One potential direction is the exploration of its potential therapeutic uses. For example, further research could be conducted to investigate the potential of 5-Bromo-6-methyl-THN to act as an inhibitor of monoamine oxidase, which could lead to the development of new treatments for depression and other mental health disorders. In addition, further research could be conducted to explore the potential of 5-Bromo-6-methyl-THN to interact with cytochrome P450 enzymes, which could lead to the development of new treatments for drug-resistant diseases. Finally, further research could be conducted to explore the potential of 5-Bromo-6-methyl-THN to act as a substrate for various enzymes, which could lead to the development of new drugs and therapeutic agents.
Méthodes De Synthèse
5-Bromo-6-methyl-THN is synthesized through a variety of methods, including the use of bromination, condensation, and reduction reactions. The most common method of synthesis involves the bromination of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (4-methyl-THN) with bromine in acetic acid. This reaction results in the formation of 5-bromo-6-methyl-THN. Other methods of synthesis have also been reported, including the use of condensation reactions involving 4-methyl-THN and formaldehyde, as well as the reduction of 5-bromo-6-methyl-THN with sodium borohydride.
Propriétés
IUPAC Name |
5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDXGLYCTXWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

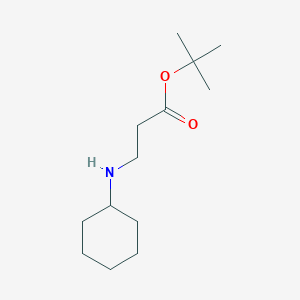
![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
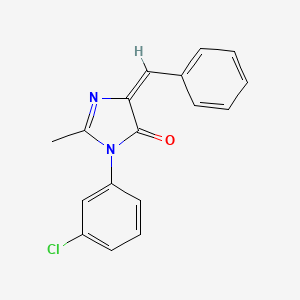
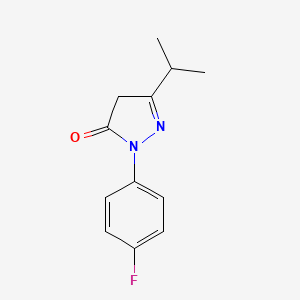
![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)
